4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid

説明

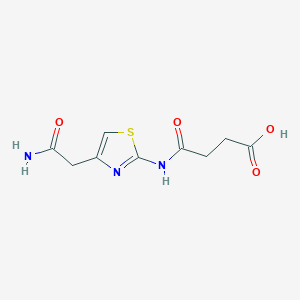

4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a thiazole ring substituted with a 2-amino-2-oxoethyl group at the 4-position. This thiazole moiety is linked via an amide bond to a 4-oxobutanoic acid group, which confers carboxylic acid functionality. The 2-amino-2-oxoethyl substituent on the thiazole ring may enhance hydrogen-bonding interactions, influencing both solubility and receptor-binding affinity.

特性

IUPAC Name |

4-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4S/c10-6(13)3-5-4-17-9(11-5)12-7(14)1-2-8(15)16/h4H,1-3H2,(H2,10,13)(H,15,16)(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXALLIUFRQMMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)NC(=O)CCC(=O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. Continuous flow chemistry and automated systems can be employed to enhance efficiency and yield.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of substituted thiazoles or amino acids.

科学的研究の応用

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The amino acid moiety may participate in biochemical pathways, influencing cellular processes.

類似化合物との比較

The compound belongs to a broader class of 4-oxobutanoic acid derivatives with thiazole-based substitutions. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Varied Thiazole Substituents

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity and may improve membrane permeability but reduce solubility .

- Aromatic substituents (e.g., naphthyl, phenyl) correlate with higher synthetic yields (e.g., 76.4% for 4e), likely due to improved crystallization .

Analogues with Modified Heterocyclic Cores

Key Observations :

- Thiazole-to-benzothiazole/benzimidazole substitution alters electronic properties and binding modes. Benzothiazoles are more electron-deficient, favoring interactions with aromatic residues in enzyme active sites .

- The absence of a thiazole ring (e.g., benzylamino derivatives) simplifies synthesis but reduces target specificity .

Key Observations :

- Synthetic derivatives exhibit tailored substituents for receptor targeting, whereas endogenous analogs prioritize metabolic compatibility .

生物活性

4-((4-(2-Amino-2-oxoethyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 393.5 g/mol. The structure features a thiazole ring, an amino group, and a keto group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₃S₂ |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 1207000-72-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may exert effects through:

- Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways, it can modulate their activity.

- Receptor Interaction : The compound may influence receptor signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have been investigated for their effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Several studies have explored the anticancer properties of thiazole derivatives. The compound's structural features may allow it to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. In vitro studies have shown promising results in reducing the viability of various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study conducted on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the thiazole structure enhance its potency against resistant strains.

- Anticancer Research : In a recent investigation, derivatives of the compound were tested against human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that certain modifications led to increased apoptosis and reduced cell proliferation, highlighting the therapeutic potential of these compounds in oncology .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of Thiazole Ring : Using appropriate precursors such as 2-amino-thiazole.

- Coupling Reaction : Reacting the thiazole derivative with an oxobutanoic acid derivative under controlled conditions.

Q & A

Q. Tables for Advanced Research

Q. Table 1: Structure-Activity Relationships (SAR)

| Substituent Position | Group | Biological Activity (IC, μM) | Mechanism |

|---|---|---|---|

| Thiazole C4 | -CF | 12.5 (Antifungal) | Disrupts ergosterol biosynthesis |

| Butanoic Acid C4 | -NHCOCH | 28.9 (Anticancer) | Inhibits topoisomerase II |

Q. Table 2: Metrological Parameters for NMR Analysis

| Parameter | Value | Uncertainty (±) | Standard |

|---|---|---|---|

| Chemical Shift (δ, ppm) | 7.85 (d, J=8.5 Hz) | 0.01 | GOST R 8.736-2011 |

| Integration Ratio | 2:1 (H:H) | 0.05 | ISO 17025 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。